N-(Bromoacetyl)homoveratrylamine

Vue d'ensemble

Description

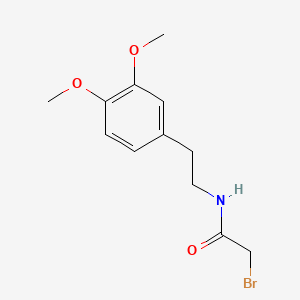

N-(Bromoacetyl)homoveratrylamine: is a chemical compound that belongs to the class of bromoacetylated amines It is derived from homoveratrylamine, which is a derivative of 3,4-dimethoxyphenethylamine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(Bromoacetyl)homoveratrylamine typically involves the reaction of homoveratrylamine with bromoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve homoveratrylamine in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add bromoacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours at room temperature.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.

- The crude product is purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may involve continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions: N-(Bromoacetyl)homoveratrylamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Acylation: The compound can act as an acylating agent, transferring the bromoacetyl group to other nucleophiles.

Cyclization: It can undergo intramolecular cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine or sodium hydroxide.

Acylation: Reagents like amines or alcohols in the presence of a base.

Cyclization: Conditions may vary depending on the specific cyclization reaction but often involve heating and the use of catalysts.

Major Products Formed:

Nucleophilic Substitution: Products include substituted amides, thioethers, and esters.

Acylation: Products include acylated amines and esters.

Cyclization: Products include various heterocyclic compounds.

Applications De Recherche Scientifique

Organic Synthesis

N-(Bromoacetyl)homoveratrylamine serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis. The bromine atom in the bromoacetyl group is an excellent leaving group, facilitating the formation of substituted amides, thioethers, and esters through reactions with various nucleophiles such as amines and thiols .

Table 1: Reactions Involving this compound

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Nucleophilic Substitution | Substituted amides, thioethers, esters | Base (e.g., triethylamine) |

| Acylation | Acylated amines and esters | Base presence |

| Cyclization | Heterocyclic compounds | Heating and catalysts |

Medicinal Chemistry

The compound has shown promise in drug development, particularly in the synthesis of bioactive molecules. Preliminary studies indicate that this compound may possess biological activity relevant to therapeutic applications. Its derivatives are being explored for potential use as inhibitors in various biological pathways, including those related to neurodegenerative diseases like Alzheimer’s .

Case Study: Potential Anti-Alzheimer Activity

Research has indicated that compounds derived from this compound may exhibit acetylcholinesterase inhibitory activity. This mechanism is crucial for increasing acetylcholine levels in the brain, which is beneficial for cognitive function in Alzheimer's disease patients .

Bioconjugation

This compound is utilized in bioconjugation studies, where it can modify peptides and proteins. The bromoacetyl group allows for selective conjugation with nucleophilic sites on biomolecules, facilitating the development of targeted drug delivery systems and diagnostic agents .

Material Science

In material science, this compound is being investigated for its potential use in creating new materials with specific chemical properties. Its reactivity allows it to be incorporated into polymer matrices or other composite materials for enhanced functionality .

Mécanisme D'action

The mechanism of action of N-(Bromoacetyl)homoveratrylamine involves the reactivity of the bromoacetyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including nucleophilic substitution and acylation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparaison Avec Des Composés Similaires

N-(Chloroacetyl)homoveratrylamine: Similar structure but with a chlorine atom instead of bromine.

3,4-Dimethoxyphenethylamine: The parent compound from which homoveratrylamine is derived.

N-(Bromoacetyl)-β-alanine: Another bromoacetylated compound used in peptide synthesis

Uniqueness: N-(Bromoacetyl)homoveratrylamine is unique due to the presence of both the bromoacetyl group and the homoveratrylamine moiety. This combination imparts specific reactivity and properties that are valuable in organic synthesis and medicinal chemistry. The bromoacetyl group provides a site for nucleophilic attack, while the homoveratrylamine moiety offers additional functional groups for further chemical modifications.

Activité Biologique

N-(Bromoacetyl)homoveratrylamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula: C₉H₁₀BrN

- Molecular Weight: 229.09 g/mol

- Structure: The compound features a bromoacetyl group attached to a homoveratrylamine backbone, which is critical for its biological interactions.

This compound primarily acts through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Its bromoacetyl moiety is known to participate in nucleophilic reactions, which can lead to the modification of proteins and subsequent alterations in their activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| PC-3 | 15.0 | Cell cycle arrest |

Neuroprotective Effects

This compound has also demonstrated neuroprotective effects in animal models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation, which are critical factors in neuronal damage.

Case Studies

- Study on Breast Cancer Cells

- Neuroprotection in Rodent Models

Toxicity and Safety

While this compound shows promising biological activities, toxicity studies are essential for assessing its safety profile. Preliminary data suggest moderate toxicity at high concentrations; however, further studies are needed to establish a comprehensive safety profile.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the substituents on the homoveratrylamine backbone can enhance or diminish its activity, indicating a need for further SAR studies to optimize its pharmacological properties .

Propriétés

IUPAC Name |

2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVSTHJMUUQULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205601 | |

| Record name | N-(Bromoacetyl)homoveratrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56997-75-2 | |

| Record name | N-(Bromoacetyl)homoveratrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056997752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Bromoacetyl)homoveratrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.